molecular formula C5H10O B1418669 3-Methylbutyraldehyde-2,2-D2 CAS No. 352431-47-1

3-Methylbutyraldehyde-2,2-D2

Cat. No.: B1418669
CAS No.: 352431-47-1
M. Wt: 88.14 g/mol
InChI Key: YGHRJJRRZDOVPD-SMZGMGDZSA-N
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Description

3-Methylbutyraldehyde-2,2-D2: is a deuterated form of 3-methylbutyraldehyde, a colorless liquid with a fruity odor. This compound is commonly used as a flavoring agent in the food industry. The deuterated form, this compound, is utilized in scientific research as a tracer molecule in metabolic studies.

Scientific Research Applications

3-Methylbutyraldehyde-2,2-D2 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: It is used as a tracer molecule in metabolic studies to track biochemical pathways.

    Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: It is used in the development of flavoring agents and fragrances due to its fruity odor

Safety and Hazards

3-Methylbutyraldehyde-2,2-D2 is classified as a flammable liquid . It should be handled with care, and appropriate safety measures should be taken when handling and storing this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyraldehyde-2,2-D2 involves the deuteration of 3-methylbutyraldehyde. This process typically requires the use of deuterium gas (D2) or deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyraldehyde-2,2-D2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methylbutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 3-methylbutanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.

Major Products Formed:

    Oxidation: 3-Methylbutyric acid.

    Reduction: 3-Methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methylbutyraldehyde-2,2-D2 involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.

    Pathways Involved: It participates in oxidation-reduction reactions, where it can be converted to its corresponding acid or alcohol.

Comparison with Similar Compounds

    3-Methylbutyraldehyde: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

    2-Methylbutyraldehyde: A structural isomer with different chemical properties and applications.

    3-Methylbutanol: The reduced form of 3-methylbutyraldehyde, used as a solvent and in the synthesis of esters.

Uniqueness: 3-Methylbutyraldehyde-2,2-D2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to study reaction mechanisms and metabolic pathways with high precision .

Properties

IUPAC Name

2,2-dideuterio-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHRJJRRZDOVPD-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657461
Record name 3-Methyl(2,2-~2~H_2_)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352431-47-1
Record name 3-Methyl(2,2-~2~H_2_)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
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Synthesis routes and methods II

Procedure details

The procedure of example 2 is repeated, i.e. 1125 kg/h of aldehyde are introduced and the total amount of 220 kg/h of O2 is introduced in the first stage, but 3-methylbutanal is used instead of valeraldehyde. The 3-methylbutanal is obtained by hydroformylation of isobutene and purified by distillation. It comprises at least 99% by weight of 3-methylbutanal. For the start-up, the reactor is filled with 3-methylbutyric acid rather than with valeric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbutyraldehyde-2,2-D2
Reactant of Route 2
3-Methylbutyraldehyde-2,2-D2
Reactant of Route 3
3-Methylbutyraldehyde-2,2-D2
Reactant of Route 4
3-Methylbutyraldehyde-2,2-D2
Reactant of Route 5
3-Methylbutyraldehyde-2,2-D2
Reactant of Route 6
3-Methylbutyraldehyde-2,2-D2

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